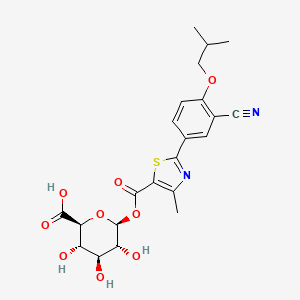
FMF-04-159-2
Overview
Description
FMF-04-159-2 is a covalent inhibitor of cyclin-dependent kinase 14 (CDK14) and other TAIRE family kinases. It has shown specificity in inhibiting CDK14 and CDK2 with IC50 values of 39.6 nM and 256 nM, respectively . This compound is primarily used in scientific research to study cell cycle regulation and kinase signaling pathways .
Mechanism of Action
Target of Action
FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and Cyclin-dependent kinase 16 (CDK16) . It also binds to CDK2 . These kinases are part of the TAIRE kinase family . The primary role of these kinases is to regulate the cell cycle and transcription .
Mode of Action
This compound acts as a covalent inhibitor, binding to its targets in a sustained manner . It inhibits CDK14 and CDK16 with IC50s of 39.6 nM and 88 nM respectively . It also inhibits CDK2 with an IC50 of 256 nM .
Biochemical Pathways
The inhibition of CDK14, CDK16, and CDK2 by this compound affects the cell cycle and transcription pathways
Result of Action
The inhibition of CDK14, CDK16, and CDK2 by this compound results in cell cycle arrest at the G2/M phase in cancer cell lines . It exhibits mild antiproliferative effects .
Biochemical Analysis
Biochemical Properties
FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .
Preparation Methods
The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
FMF-04-159-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FMF-04-159-2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
FMF-04-159-2 is unique in its specificity for CDK14 and its covalent binding mechanism. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6 with antitumor activity.
Dinaciclib: A selective inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Palbociclib: An inhibitor of CDK4 and CDK6, used in breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with high specificity.
This compound stands out due to its covalent inhibition and selectivity for CDK14, making it a valuable tool for studying TAIRE family kinases .
Properties
CAS No. |
2364489-81-4 |
|---|---|
Molecular Formula |
C28H30Cl3N7O5S |
Molecular Weight |
683.0 |
IUPAC Name |
(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |
InChI Key |
HZPYSAHDRSBARR-QPJJXVBHSA-N |
SMILES |
O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMF-04-159-2; FMF041592; FMF 04 159 2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


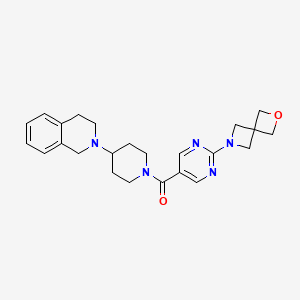
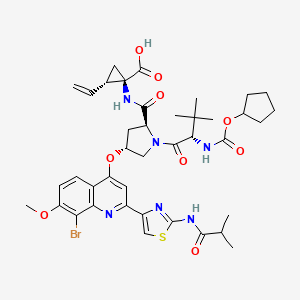
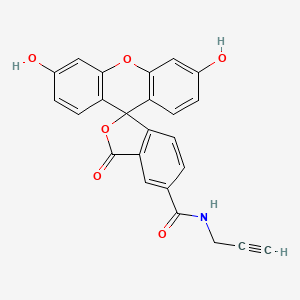
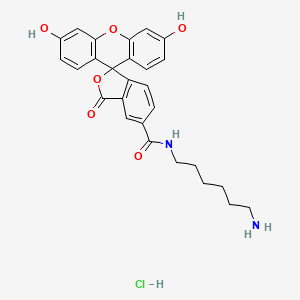
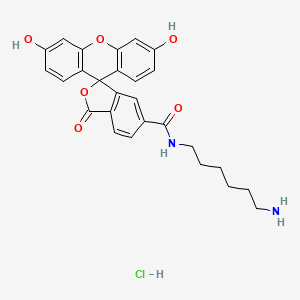
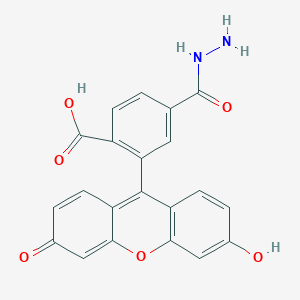
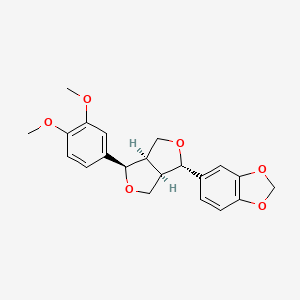
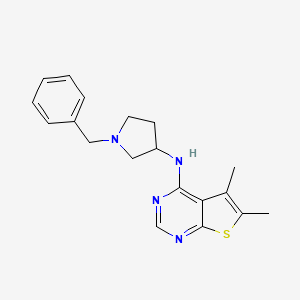

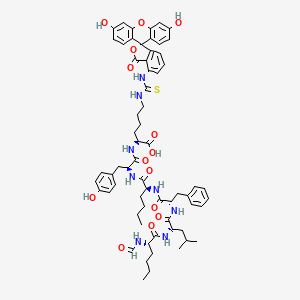
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
